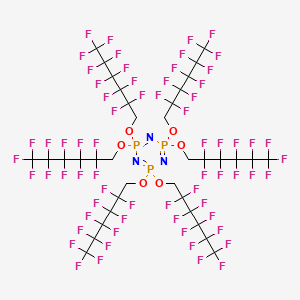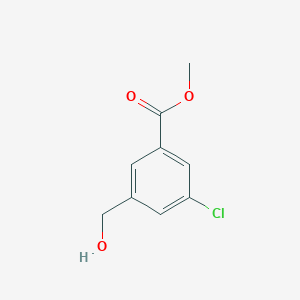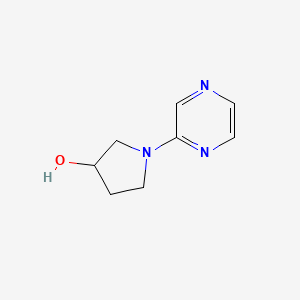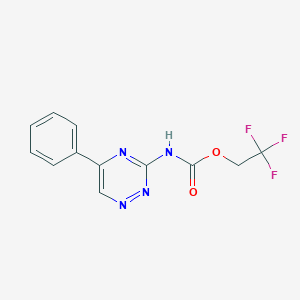
2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate (TF-PTZC) is a small molecule that has been used in a variety of scientific research applications. It is a common reagent in organic synthesis and has been used in the production of many pharmaceuticals and other compounds. TF-PTZC is a versatile molecule that has been used in a variety of biochemical and physiological studies, and has a wide range of potential applications due to its unique properties.
Applications De Recherche Scientifique
Triazine Derivatives in Drug Development
Triazine derivatives have been extensively researched for their wide range of biological activities, making them significant in the development of new drugs. Triazoles, a subclass of triazines, are known for their diverse structural variations and have found applications in anti-inflammatory, antimicrobial, antitumoral, and antiviral therapies, among others. The exploration of novel triazoles is driven by the need for more efficient synthetic methods that align with green chemistry principles and address emerging health challenges, including antibiotic-resistant bacteria and neglected diseases (Ferreira et al., 2013).
Carbamates in Environmental Analysis
Carbamates, another chemical family relevant to the compound , are analyzed for their presence in environmental samples, particularly water. The analysis is crucial due to the widespread use of carbamate pesticides and their potential environmental impact. Techniques like gas chromatography (GC) and liquid chromatography (LC) are employed to detect carbamates at low levels, aiding in environmental monitoring and risk assessment (Liška & Slobodnik, 1996).
Chemical Reactivity and Biological Activity
The synthesis and reactivity of 1,2,4-triazin derivatives, including thioxo-triazines, have been investigated for their potential in medicinal and biological applications. These compounds exhibit significant anticancer, anti-HIV, and antimicrobial activities, highlighting their importance in drug discovery and development. The reactivity of these systems is influenced by factors like solvent polarity, temperature, and tautomeric forms, which are critical for designing effective therapeutic agents (Makki et al., 2019).
Triazine-Based Heterocyclic Compounds
Triazine-based heterocyclic compounds have been reviewed for their significant pharmacological activities, including antibacterial, antifungal, anti-cancer, antiviral, and antimalarial properties. The triazine nucleus serves as a core moiety in drug development, leading to a range of synthetic derivatives with potent pharmacological activities. This highlights the versatility and potential of triazine derivatives in contributing to new therapeutic agents (Verma et al., 2019).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)7-21-11(20)18-10-17-9(6-16-19-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPXLWBHMNIUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)
![2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide](/img/structure/B1452512.png)
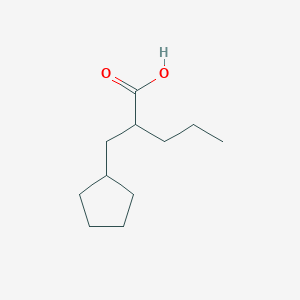
![4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1452515.png)
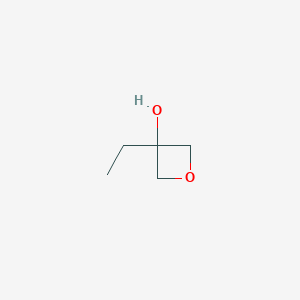

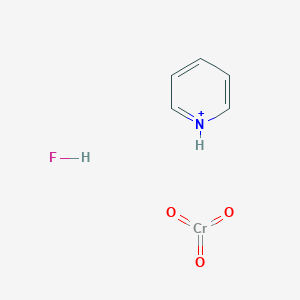
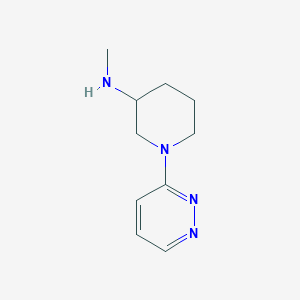
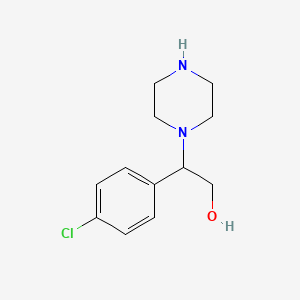
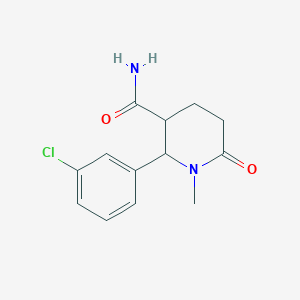
![3,8,10-Trihydroxybenzo[c]chromen-6-one](/img/structure/B1452526.png)
